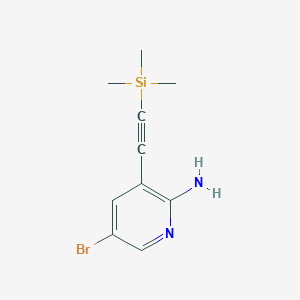

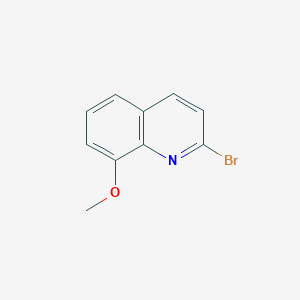

2-Bromo-8-methoxyquinoline

概要

説明

“2-Bromo-8-methoxyquinoline” is a quinoline derivative . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature with a wide range of synthesis protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .

Molecular Structure Analysis

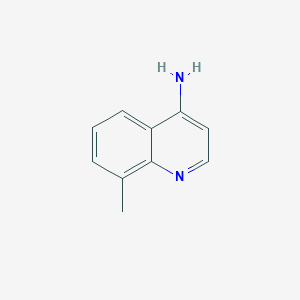

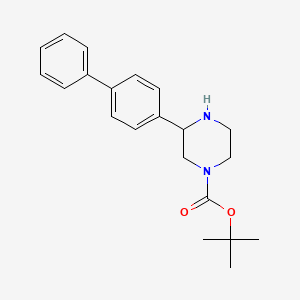

The molecular structure of “2-Bromo-8-methoxyquinoline” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Physical And Chemical Properties Analysis

The molecular formula of “2-Bromo-8-methoxyquinoline” is C10H8BrNO, and its molecular weight is 238.08 g/mol .

科学的研究の応用

Synthesis of Novel Phthalonitriles

2-Bromo-8-methoxyquinoline: serves as a precursor in the synthesis of novel phthalonitriles . These compounds are of interest due to their potential applications in creating new materials and pharmaceuticals. The bromo derivative of 8-methoxyquinoline, when reacted with other chemicals, can lead to the formation of phthalonitriles, which are crucial intermediates for the production of phthalocyanines. Phthalocyanines are used in dyeing fabrics, manufacturing of OLEDs, and as catalysts in various chemical reactions.

Anticancer Agent Development

The bromo derivatives of 8-substituted quinolines, including 2-Bromo-8-methoxyquinoline , are evaluated as novel anticancer agents . These compounds have shown promise in inhibiting the growth of cancer cells, making them potential candidates for drug development. Research is ongoing to understand their mechanism of action and effectiveness against various types of cancer.

Antimicrobial Activity

Quinoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties . 2-Bromo-8-methoxyquinoline could be used to develop new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens. This application is particularly relevant in the context of rising antibiotic resistance.

Material Industry Applications

In the material industry, 2-Bromo-8-methoxyquinoline is used as a building block for the synthesis of complex organic molecules . These molecules can have various applications, such as in the creation of advanced polymers, functional dyes, and electronic materials. The bromination of quinolines allows for further functionalization, which is essential in material science.

Pharmaceutical Chemistry

The compound plays an indispensable role in pharmaceutical chemistry due to its structural importance in the synthesis of various therapeutic agents . It is used in the design and development of drugs with antimalarial, antibacterial, antiparasitic, and other medicinal properties.

Carbon-Carbon Bond Formation

2-Bromo-8-methoxyquinoline: is utilized as a precursor for carbon-carbon bond formation . This is a fundamental reaction in organic chemistry that leads to the creation of a wide array of organic compounds. The ability to form carbon-carbon bonds efficiently opens up possibilities for synthesizing new molecules with potential applications in various fields of chemistry and biology.

Safety and Hazards

将来の方向性

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications. Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, future research could focus on the development of drugs against numerous diseases including cancer .

作用機序

Target of Action

Quinoline derivatives, a class to which 2-bromo-8-methoxyquinoline belongs, are known to have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . Some 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinoline derivatives can bind selectively to certain receptors, altering their function .

Biochemical Pathways

Quinoline derivatives are known to impact a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

2-bromo-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGAJQZBICFUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573682 | |

| Record name | 2-Bromo-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-8-methoxyquinoline | |

CAS RN |

199871-96-0 | |

| Record name | 2-Bromo-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1283689.png)

![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)